molecular formula C10H10ClFN2O B8123597 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide

Cat. No.: B8123597
M. Wt: 228.65 g/mol
InChI Key: PANCARNAIAQBLO-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These intermediates can then be further modified to introduce the chloro and cyclobutyl groups, followed by the formation of the carboxamide.

Chemical Reactions Analysis

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more effective biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

These compounds share the common feature of having fluorine atoms in the pyridine ring, but they differ in the number and position of the fluorine atoms, as well as other substituents. The unique combination of chloro, cyclobutyl, and carboxamide groups in this compound distinguishes it from these similar compounds .

Properties

IUPAC Name

2-chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-8(4-6(12)5-13-9)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCARNAIAQBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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